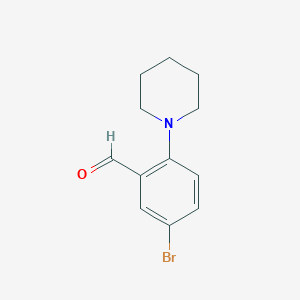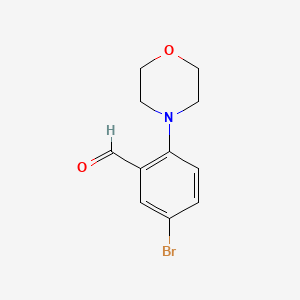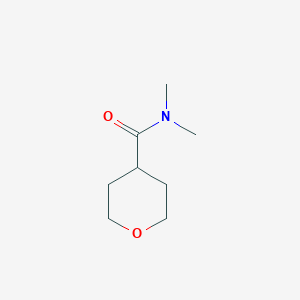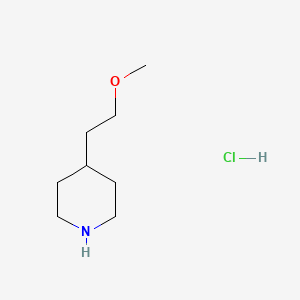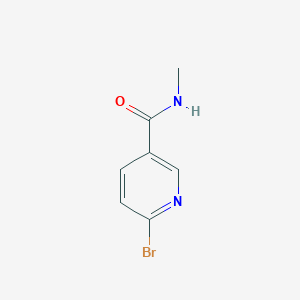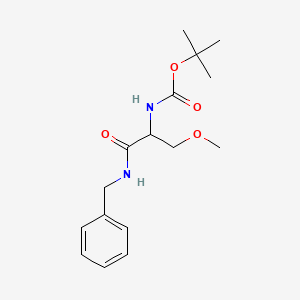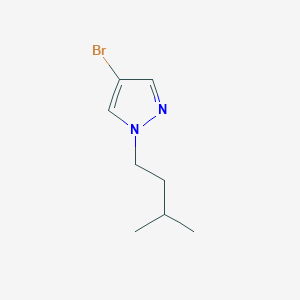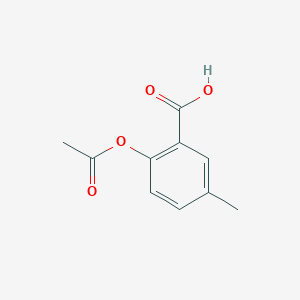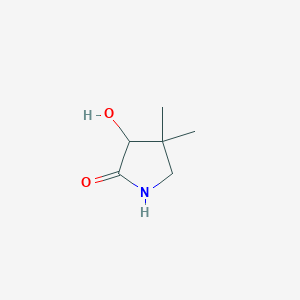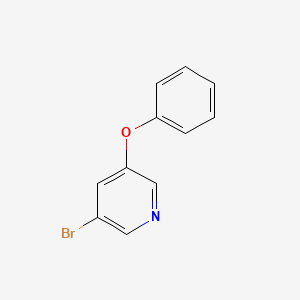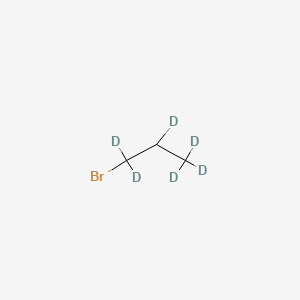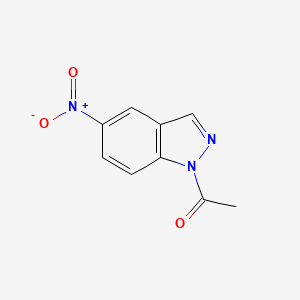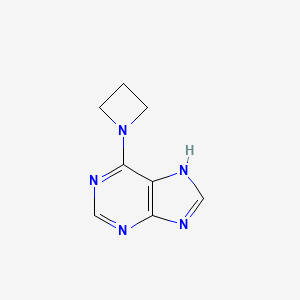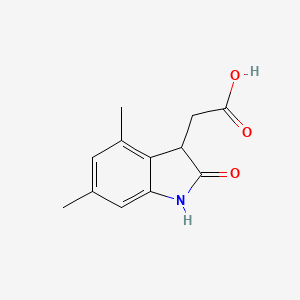
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dimethylated indole ring fused with an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanesulfonic acid (MsOH) in methanol (MeOH), yielding the tricyclic indole .
Industrial Production Methods
the Fischer indole synthesis remains a cornerstone in the laboratory synthesis of indole derivatives, suggesting its potential application in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Uniqueness
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(5-10(14)15)12(16)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNXDHSHRLGCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633306 |
Source


|
| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-61-1 |
Source


|
| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
